molecular formula C12H16O B15161700 1-Ethyltetralin-1-ol CAS No. 155048-03-6

1-Ethyltetralin-1-ol

Cat. No.: B15161700
CAS No.: 155048-03-6
M. Wt: 176.25 g/mol
InChI Key: VYHILIYITIZZDG-UHFFFAOYSA-N
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Description

1-Ethyltetralin-1-ol is an organic compound belonging to the class of alcohols It is characterized by a tetralin ring structure with an ethyl group and a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyltetralin-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethyltetralin-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-ethyltetralin-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyltetralin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: 1-Ethyltetralin-1-one.

    Reduction: 1-Ethyltetralin.

    Substitution: Various substituted tetralin derivatives.

Mechanism of Action

The mechanism of action of 1-ethyltetralin-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its hydrophobic tetralin ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    1-Methyltetralin-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a propyl group.

    1-Butyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a butyl group.

Uniqueness: 1-Ethyltetralin-1-ol is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, propyl, and butyl analogs, providing different applications and reactivity profiles .

Properties

CAS No.

155048-03-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,13H,2,5,7,9H2,1H3

InChI Key

VYHILIYITIZZDG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC2=CC=CC=C21)O

Origin of Product

United States

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